

Application Notes and Protocols for MOTS-c in Exercise Physiology Research

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Compound of Interest

Compound Name: MOTS-c(Human) Acetate

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Introduction

MOTS-c (Mitochondrial Open Reading Frame of the 12S rRNA-c) is a mitochondrial-derived peptide that has emerged as a significant signaling molecule in exercise physiology.[1] Encoded by a short open reading frame within the mitochondrial 12S rRNA, MOTS-c plays a crucial role in metabolic regulation and has been shown to mimic some of the beneficial effects of exercise.[2][3] Its expression is induced by physical activity, and it targets skeletal muscle to enhance glucose metabolism and insulin sensitivity.[1][4] These characteristics make MOTS-c a compelling subject of research for understanding the molecular mechanisms of exercise and for the development of novel therapeutics targeting metabolic and age-related diseases.

These application notes provide an overview of MOTS-c's mechanisms of action, its effects on exercise performance, and detailed protocols for its study in a research setting.

Mechanisms of Action

MOTS-c exerts its effects through multiple signaling pathways, primarily centered around the regulation of cellular energy homeostasis.

1. AMPK Pathway Activation via Folate Cycle Inhibition:

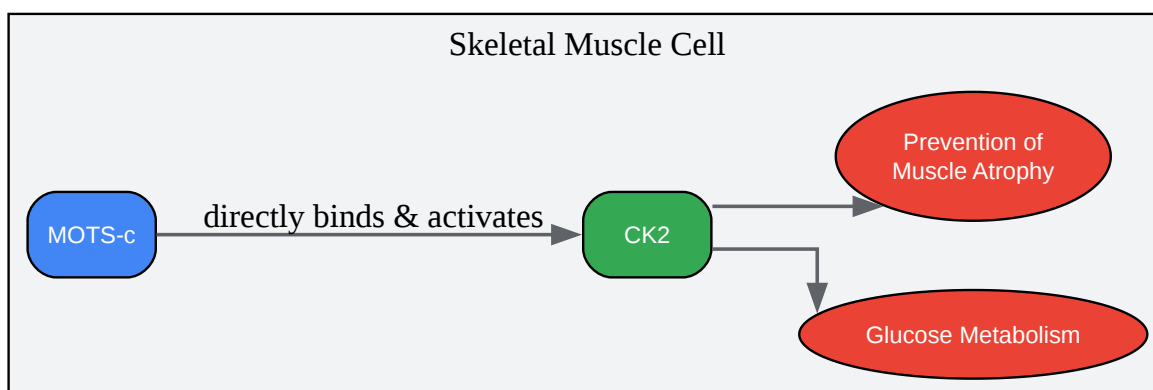
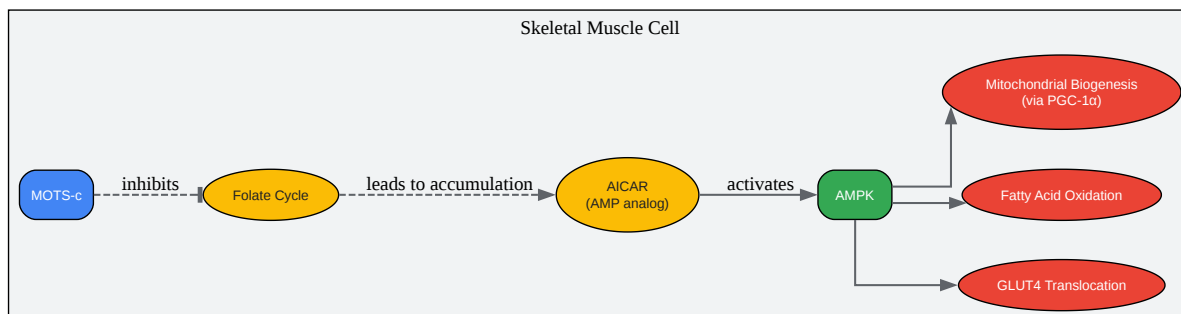
The principal mechanism of MOTS-c involves the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy metabolism.[5][6][7] MOTS-c inhibits the folate cycle, leading to the accumulation of 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR), an analog of AMP.[5][8] AICAR then allosterically activates AMPK.[5][9] Activated AMPK initiates a cascade of downstream effects that mimic the cellular response to exercise, including:

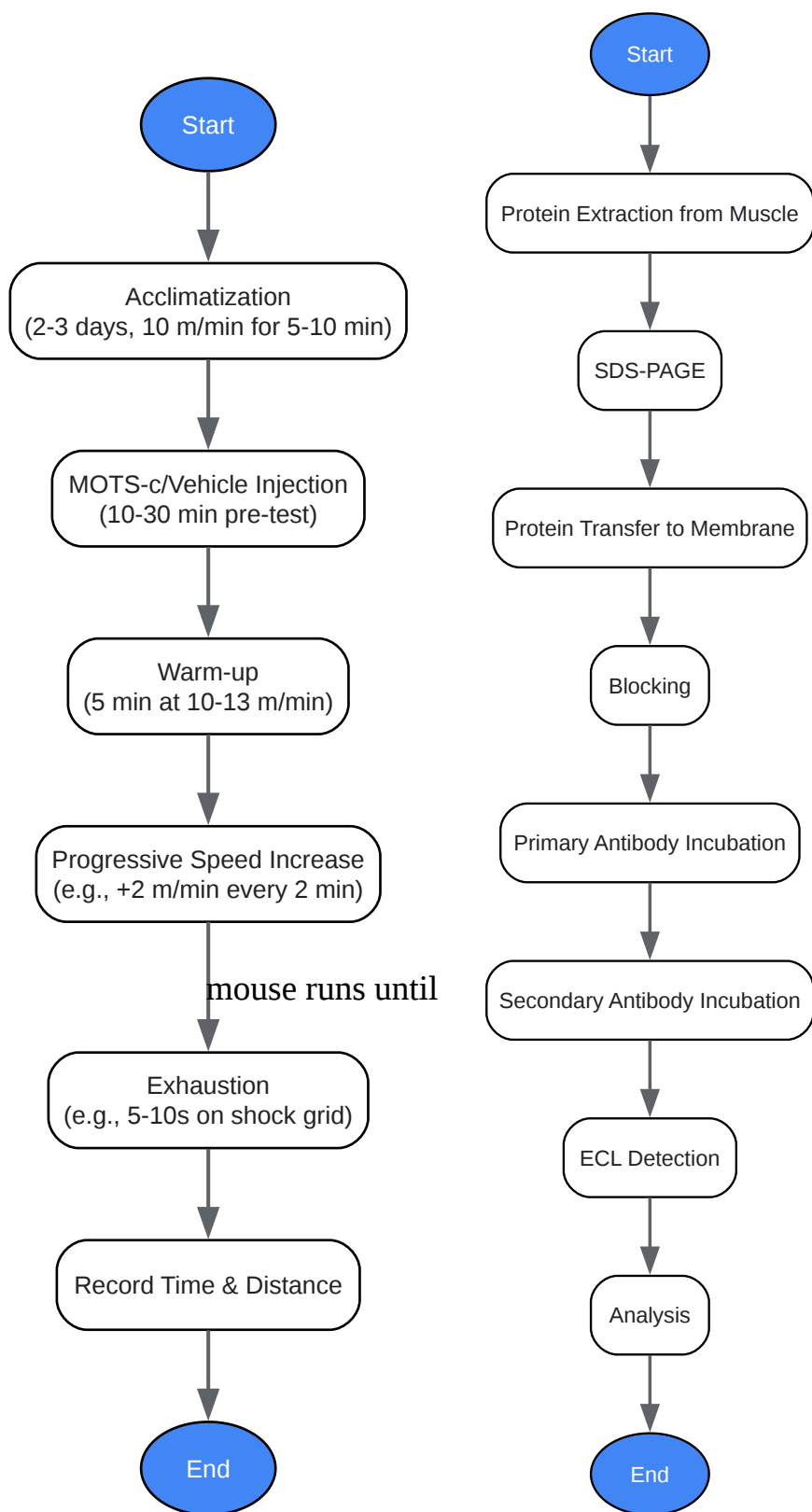
- **Enhanced Glucose Uptake:** AMPK promotes the translocation of GLUT4 transporters to the cell membrane in skeletal muscle, increasing glucose uptake.[10]
- **Increased Fatty Acid Oxidation:** AMPK stimulates the breakdown of fats for energy.[5][7]
- **Mitochondrial Biogenesis:** AMPK can activate PGC-1 α , a key regulator of mitochondrial biogenesis.[11]

2. Direct Activation of Protein Kinase CK2:

Recent research has identified protein kinase CK2 as another direct molecular target of MOTS-c.[12][13] MOTS-c has been shown to directly bind to the catalytic alpha subunit of CK2 and activate it in a tissue-specific manner.[12][13] This interaction contributes to the effects of MOTS-c on glucose metabolism and the prevention of muscle atrophy.[12]

Signaling Pathway Diagrams





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